N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride is a fluorinated benzothiazole derivative with a dimethylaminoethyl side chain. Its structure integrates a benzo[d]thiazole core substituted with fluorine at the 4-position, a 4-fluorophenylacetamide group, and a protonated dimethylaminoethyl moiety.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3OS.ClH/c1-23(2)10-11-24(17(25)12-13-6-8-14(20)9-7-13)19-22-18-15(21)4-3-5-16(18)26-19;/h3-9H,10-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIGHMMNYKEXLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)CC3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of thiazole/benzothiazole acetamides. Key structural variations among analogues include:
Table 1: Structural and Spectral Comparison of Selected Thiazole/Benzothiazole Acetamides
Key Observations:
- Fluorine Substituents: The target compound's 4-fluorobenzo[d]thiazole and 4-fluorophenyl groups enhance lipophilicity and electron-withdrawing effects compared to non-fluorinated analogues (e.g., dichlorophenyl or methoxyphenyl derivatives) .
- Thione vs. Thiol Tautomerism : Triazole derivatives (e.g., compounds [7–9]) exhibit thione tautomerism (C=S at ~1250 cm⁻¹), contrasting with the stable thiazole core in the target compound .
Key Observations:
- S-alkylation: A shared step in thiazole/triazole derivatives (e.g., using 2-bromoacetophenone) .
- Amide Bond Formation : Carbodiimide coupling (e.g., EDC) is standard for thiazole-2-yl acetamides .
Crystallographic and Spectroscopic Insights
- Crystal Packing: Analogues like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide exhibit N—H⋯N hydrogen bonding, forming dimeric structures that influence solubility . The target compound’s dimethylaminoethyl group may disrupt such packing, enhancing amorphous character.
- IR/NMR Signatures: C=O stretches: ~1663–1682 cm⁻¹ in hydrazinecarbothioamides vs. ~1680 cm⁻¹ in thiazole acetamides .
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